molecular formula C18H24N6O2 B5529808 N,N-dimethyl-2-{[(3-pyridin-4-ylpropanoyl)amino]methyl}-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide

N,N-dimethyl-2-{[(3-pyridin-4-ylpropanoyl)amino]methyl}-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide

Cat. No. B5529808
M. Wt: 356.4 g/mol
InChI Key: RWGADDANYCCWHS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds typically involves multistep reactions, starting from substituted or unsubstituted precursors. A common approach involves using substituted 3-hydroxypyrazoles prepared from ethyl esters and hydrazine hydrate, leading to a variety of pyrazole derivatives. The specific synthesis routes depend on the desired structural features and functional groups (Rodinovskaya et al., 2003).

Molecular Structure Analysis

Molecular structure analysis, such as X-ray diffraction, provides detailed insights into the compound's geometry, including bond lengths, angles, and overall conformation. The structure of pyrazole derivatives, for instance, reveals the spatial arrangement of the molecules and the interaction between different functional groups, critical for understanding the compound's chemical behavior (Rodinovskaya et al., 2003).

properties

IUPAC Name

N,N-dimethyl-2-[(3-pyridin-4-ylpropanoylamino)methyl]-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6O2/c1-22(2)18(26)23-9-10-24-16(13-23)11-15(21-24)12-20-17(25)4-3-14-5-7-19-8-6-14/h5-8,11H,3-4,9-10,12-13H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWGADDANYCCWHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCN2C(=CC(=N2)CNC(=O)CCC3=CC=NC=C3)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-2-{[(3-pyridin-4-ylpropanoyl)amino]methyl}-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide

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